2'-c-methylinosine

HCV NS5B polymerase genotype selectivity nucleoside inhibitor

Researchers developing genotype-targeted HCV antivirals lack selective probes for NS5B polymerase structure-activity studies. 2'-C-Methylinosine (2'-CMI) provides a >65-fold selectivity window: IC50 ~1.5 µM against genotype 2 vs >100 µM against genotype 1, unmatched by pan-genotype 2'-C-methyladenosine (EC50 ~0.3 µM). This 'adenosine-minus-6-NH₂' comparator isolates the 6-amino group contribution to RdRp binding. The 2'-β-C-methyl modification confers ribonuclease resistance, enabling use in nuclease-containing assays. Supplied with rigorous QC and flexible gram-scale quantities for medicinal chemistry programs.

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
CAS No. 374750-32-0
Cat. No. B1436510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-c-methylinosine
CAS374750-32-0
Molecular FormulaC11H14N4O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O
InChIInChI=1S/C11H14N4O5/c1-11(19)7(17)5(2-16)20-10(11)15-4-14-6-8(15)12-3-13-9(6)18/h3-5,7,10,16-17,19H,2H2,1H3,(H,12,13,18)/t5-,7-,10-,11-/m1/s1
InChIKeyIZDKLIPLXAIBNF-YRKGHMEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-C-Methylinosine (CAS 374750-32-0): A Purine Nucleoside Analog for HCV Polymerase Research and Antiviral Selectivity Profiling


2'-C-Methylinosine (2'-CMI) is a synthetic purine nucleoside analog characterized by a β-C-methyl group at the 2'-position of the ribose sugar [1]. This modification confers resistance to ribonuclease degradation and distinguishes it from natural inosine [2]. 2'-CMI functions as a non-obligate chain terminator of viral RNA-dependent RNA polymerases (RdRp), a mechanism shared with other 2'-C-methyl nucleosides such as 2'-C-methyladenosine and 2'-C-methylguanosine [3]. However, its inosine base—lacking the 6-amino group of adenosine—fundamentally alters its polymerase inhibition profile, making it a valuable tool for probing structure-activity relationships in antiviral nucleoside development.

Workflow
HCV RdRp genotype-selectivity profiling
Selection Logic
Adenosine-base comparator lacking 6-NH₂
Use Context
Non-obligate chain terminator probe

Why 2'-C-Methyladenosine or 2'-C-Methylguanosine Cannot Substitute for 2'-C-Methylinosine in Mechanistic HCV Studies


Within the 2'-C-methyl nucleoside class, antiviral potency varies dramatically depending on the nucleobase. 2'-C-Methyladenosine (2'-CMA) exhibits potent inhibition of HCV replication (EC50 = 0.26–0.3 µM in replicon assays), while 2'-C-methylguanosine (2'-CMG) shows moderate activity (EC50 ≈ 3.5 µM) [1]. 2'-C-Methylinosine, bearing a hypoxanthine base, displays a distinct potency profile that is highly genotype-dependent—showing markedly reduced activity against HCV genotype 1 (IC50 >100 µM) but measurable activity against genotype 2 (IC50 = 1.52 ± 0.37 µM) [2]. This genotype-specific differential cannot be extrapolated from the adenosine or guanosine analogs and provides a unique probe for studying nucleobase contributions to RdRp inhibition. Substituting 2'-CMA for 2'-CMI in studies examining purine base requirements or genotype-specific polymerase interactions would yield misleading conclusions.

Target compound
Potential substitute
Mismatch risk
2'-C-Methylinosine
2'-C-Methyladenosine
Pan-genotype potency vs. genotype-2 selective profile; misrepresents purine-6 position SAR
2'-C-Methylinosine
2'-C-Methylguanosine
Guanine-base potency context may shift genotype-dependent inhibition interpretation
2'-C-Methylinosine
Unmodified inosine
Lacks 2'-C-methyl modification; ribonuclease sensitivity profile differs

Quantitative Differentiation Evidence for 2'-C-Methylinosine vs. Closest Analogs


Genotype-Specific Anti-HCV Polymerase Activity: 2'-C-Methylinosine vs. 2'-C-Methyladenosine

2'-C-Methylinosine demonstrates a stark genotype-dependent inhibition profile that contrasts sharply with the pan-genotype potency of 2'-C-methyladenosine. In NS5B polymerase elongation assays, 2'-C-methylinosine exhibits IC50 >100 µM against HCV genotypes 1a–1e, yet shows measurable inhibition against genotype 2 (IC50 = 1.52 ± 0.37 µM), representing a >65-fold selectivity window between genotypes [1]. By comparison, 2'-C-methyladenosine inhibits genotype 1b replicon with an EC50 of 0.26–0.3 µM [2]. The inosine base—lacking the 6-NH₂ group—is the sole structural difference, directly linking this functional group to pan-genotype potency.

Genotype-Selective Anti-HCV Activity
Head-to-head
2'-CMI: GT2 IC50 1.52 ± 0.37 µM; GT1a–1e >100 µM (>65-fold window). 2'-CMA: GT1b EC50 0.26–0.3 µM (pan-genotype).
Supports 6-NH₂ group contribution to pan-genotype potency and genotype-specific SAR interpretation.
Assay context: HT-NS5B polymerase elongation vs. Huh-7 replicon.
HCV NS5B polymerase genotype selectivity nucleoside inhibitor structure-activity relationship

Differential Ribonuclease Stability: 2'-C-Methylinosine vs. Unmodified Inosine

The 2'-β-C-methyl modification confers enhanced resistance to ribonuclease degradation compared to unmodified inosine. Natural inosine-containing RNA is susceptible to cleavage by ribonucleases such as RNase T1 and RNase A, with half-lives often on the order of minutes to hours depending on context [1]. The 2'-C-methyl group introduces steric hindrance that impedes ribonuclease access to the phosphodiester backbone, qualitatively improving stability [2]. This property is shared with other 2'-C-methyl nucleosides but distinguishes 2'-CMI from its natural counterpart, unmodified inosine. Quantitative stability data (e.g., half-life extension in serum or cellular extracts) remain to be reported in primary literature for this specific compound; the evidence is class-level inference from 2'-C-methyl nucleoside behavior.

Ribonuclease Stability
Class-level
Qualitatively improved resistance vs. unmodified inosine. No quantitative half-life reported for this specific compound.
Class-level inference from 2'-C-methyl nucleoside behavior; supports extended incubation studies after verification.
Data to verify for specific experimental system.
RNA chemical stability ribonuclease resistance nucleoside analog in vitro transcription

Reduced IMPDH Off-Target Activity: 2'-C-Methylinosine vs. Inosine Monophosphate Dehydrogenase Substrates

Inosine analogs can potentially interfere with host inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide biosynthesis. BindingDB data indicate that 2'-C-methylinosine exhibits negligible inhibition of mouse IMPDH-2 (IC50 > 200 µM) [1]. In contrast, the IMPDH inhibitor ribavirin (a broad-spectrum antiviral nucleoside) inhibits IMPDH with IC50 values in the low micromolar range [2]. This >100-fold selectivity window suggests that 2'-CMI's antiviral mechanism operates primarily through viral polymerase targeting rather than host nucleotide depletion, an important consideration when interpreting cellular assay results.

IMPDH Off-Target Activity
Cross-study comparable
2'-CMI IC50 > 200 µM (mouse IMPDH-2) vs. ribavirin-class inhibitors in low µM range.
Supports polymerase-specific mechanism interpretation with lower confounding from host nucleotide depletion.
Reported >100-fold selectivity window vs. IMPDH-targeting antivirals.
IMPDH inhibition off-target selectivity purine nucleoside analog antiviral specificity

Optimal Procurement and Application Scenarios for 2'-C-Methylinosine (CAS 374750-32-0)


HCV Genotype 2-Selective Polymerase Inhibition Studies

When the research objective is to identify compounds with selective activity against HCV genotype 2 while sparing genotype 1, 2'-C-methylinosine serves as a unique lead scaffold. Its IC50 of ~1.5 µM against genotype 2 vs. >100 µM against genotypes 1a–1e provides a >65-fold selectivity window unmatched by 2'-C-methyladenosine (pan-genotype, EC50 ~0.3 µM) [1]. This selectivity makes 2'-CMI the compound of choice for probing genotype-specific NS5B polymerase structural differences and for developing genotype-targeted therapeutic strategies.

Structure-Activity Relationship (SAR) Studies on Purine Base Requirements for RdRp Inhibition

In medicinal chemistry programs investigating the role of purine nucleobase modifications on antiviral activity, 2'-CMI provides the critical 'adenosine-minus-6-NH₂' comparator. Direct comparison with 2'-C-methyladenosine (EC50 = 0.26–0.3 µM) isolates the contribution of the 6-amino group to polymerase binding and inhibition [2]. This head-to-head pair is essential for computational docking studies and for validating pharmacophore models of the HCV NS5B active site.

Negative Control for 2'-C-Methyl Nucleoside Antiviral Screening Panels

Screening laboratories evaluating novel 2'-C-methyl nucleoside libraries require a well-characterized weak inhibitor as an internal reference. 2'-CMI, with its negligible activity against genotype 1 HCV (IC50 >100 µM), serves as an ideal low-activity benchmark against which to measure the potency enhancement conferred by base modifications such as 7-deaza substitution or 6-O-methylation. This application is supported by its established synthesis route and commercial availability from multiple vendors [3].

RNA Interaction and Stability Studies Utilizing Modified Nucleoside Probes

For biophysical studies of RNA-protein or RNA-small molecule interactions where natural inosine is too labile, 2'-CMI offers improved ribonuclease resistance due to the 2'-β-C-methyl group [4]. While quantitative stability data for this specific compound are not yet reported in primary literature, its class-level behavior as a 2'-C-methyl nucleoside supports its use in experiments requiring extended incubation times or exposure to nuclease-containing environments, such as in vitro transcription assays or cellular uptake studies.

Application
Selection Property
Validation Focus
HCV genotype-2 selective inhibition studies
Genotype-dependent potency profile
NS5B polymerase genotype-selectivity endpoints
Purine base SAR for RdRp inhibition
Lacks 6-amino group of adenosine
Adenosine-comparator docking and pharmacophore models
Low-activity benchmark for 2'-C-methyl screening panels
Negligible genotype-1 activity
Internal reference for base-modification potency enhancement
RNA interaction and stability studies
2'-β-C-methyl modification
Ribonuclease-resistance verification in target assay

Technical Documentation Hub

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